N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine
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Overview
Description
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound that features a benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of a benzotriazine derivative with an appropriate acylating agent under controlled conditions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzotriazine ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and are known for their broad range of biological activities.
Quinolone Derivatives: Known for their pharmaceutical applications, particularly as antibiotics.
Triazine Derivatives: Used in agriculture and medicine for their diverse chemical properties.
Uniqueness
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID is unique due to its specific combination of functional groups and the presence of the benzotriazine ring. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C14H16N4O4 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c1-8(2)12(14(21)22)15-11(19)7-18-13(20)9-5-3-4-6-10(9)16-17-18/h3-6,8,12H,7H2,1-2H3,(H,15,19)(H,21,22)/t12-/m0/s1 |
InChI Key |
CDCYAYXDNLEFRA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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